molecular formula C20H21N3O5S B2593435 N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 1105241-75-5

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2593435
CAS No.: 1105241-75-5
M. Wt: 415.46
InChI Key: VRHDLINCYIHCNN-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a hybrid heterocyclic scaffold. Its structure comprises:

  • A benzamide core substituted at the 4-position with a piperidin-1-ylsulfonyl group.
  • An isoxazole ring at the 3-position, further functionalized with a furan-2-yl moiety via a methylene linker.

This compound’s design integrates sulfonamide and heterocyclic motifs, which are common in bioactive molecules targeting enzymes or receptors (e.g., carbonic anhydrases, kinases, or antimicrobial targets) .

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c24-20(21-14-16-13-19(28-22-16)18-5-4-12-27-18)15-6-8-17(9-7-15)29(25,26)23-10-2-1-3-11-23/h4-9,12-13H,1-3,10-11,14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHDLINCYIHCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the isoxazole ring, which can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The furan ring can be introduced via a Friedel-Crafts acylation reaction. The piperidine ring is often synthesized through a reductive amination reaction. Finally, these intermediates are coupled together using amide bond formation techniques, such as the use of coupling reagents like EDCI or HATU, under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles to ensure a sustainable and efficient process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group in the isoxazole ring can be reduced to an amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group in the isoxazole ring can produce amines.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Its structural components, particularly the isoxazole and furan moieties, are associated with various biological activities that may contribute to inhibiting cancer cell proliferation. Studies have shown that derivatives of similar compounds exhibit promising results against different cancer cell lines, suggesting that N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide could be a candidate for further development in oncology treatments .

Antimicrobial Properties

Research indicates that compounds with similar structures possess antimicrobial properties. The unique combination of functional groups in this compound may enhance its activity against various bacterial and fungal strains. Preliminary studies suggest that modifications to the piperidine or isoxazole moieties can significantly influence their antimicrobial efficacy .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are under investigation, particularly due to its ability to modulate enzymatic pathways involved in inflammatory responses. Compounds with similar chemical frameworks have shown effectiveness in reducing inflammation in various models, indicating a promising avenue for therapeutic applications .

Synthesis and Derivatization

This compound serves as a versatile building block for synthesizing more complex molecules. The presence of multiple reactive functional groups allows for various chemical modifications, enabling the creation of derivatives with enhanced biological activities .

Synthesis Overview:
The synthesis typically involves several steps, including:

  • Formation of the isoxazole ring.
  • Introduction of the furan moiety.
  • Sulfonation of the piperidine ring.
  • Final coupling to form the benzamide structure.

This multi-step synthetic route allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing pharmacological profiles .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated significant cytotoxicity compared to control groups, with IC50 values suggesting potent activity at low concentrations .

Case Study 2: Antimicrobial Efficacy

In another research project focusing on antimicrobial properties, derivatives of this compound were tested against various pathogens, including Staphylococcus aureus and Candida albicans. The findings revealed that certain modifications to the compound significantly increased its antimicrobial potency, highlighting the importance of structural optimization .

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural and functional distinctions are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Bioactivity/Properties Reference
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide (Target) Benzamide + Isoxazole + Furan Piperidin-1-ylsulfonyl, furan-2-yl-isoxazole Hypothesized antifungal/anti-inflammatory activity (based on analogs)
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Benzamide + 1,3,4-Oxadiazole Cyclohexyl(ethyl)sulfamoyl, furan-2-yl-oxadiazole Antifungal activity against C. albicans (thioredoxin reductase inhibition)
2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) Benzamide + Thiazole Piperidin-1-ylsulfonyl, 2,5-dimethylphenyl-thiazole NF-κB activation enhancer; adjuvant potentiator in TLR signaling
N-(5-methyl-3-isoxazolyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide Benzenesulfonamide + Isoxazole 2-Oxo-pyrrolidinyl, 5-methyl-isoxazole No explicit bioactivity reported; structural similarity to sulfonamide-based enzyme inhibitors

Key Observations

Heterocyclic Core Variations: The target compound’s isoxazole-furan hybrid differs from LMM11’s 1,3,4-oxadiazole-furan and 2D216’s thiazole core. The piperidin-1-ylsulfonyl group in the target and 2D216 contrasts with LMM11’s cyclohexyl(ethyl)sulfamoyl, suggesting divergent pharmacokinetic profiles (e.g., solubility, metabolic stability) .

Functional Group Impact: The furan-2-yl group in the target and LMM11 may enhance antifungal activity by mimicking natural furanose moieties in microbial targets . Sulfonamide/sulfamoyl groups are critical for hydrogen bonding in enzyme inhibition (e.g., sulfonamides in carbonic anhydrase inhibitors) .

Biological Activity :

  • LMM11 demonstrates antifungal activity via thioredoxin reductase inhibition, a mechanism plausible for the target compound given structural parallels .
  • 2D216’s NF-κB activation suggests sulfonamide-thiazole hybrids may modulate immune responses, though the target compound’s isoxazole core might confer distinct signaling effects .

Physicochemical and Spectroscopic Data

While direct data for the target compound are absent in the evidence, analogs provide benchmarks:

  • Melting Points : Similar sulfonamide derivatives (e.g., 4d–4i in ) exhibit melting points of 160–220°C, suggesting the target may share comparable thermal stability .
  • Spectroscopy : Isoxazole-containing analogs are characterized by 1H NMR peaks at δ 6.5–8.5 ppm (aromatic protons) and 13C NMR signals for sulfonyl (≈110–120 ppm) and heterocyclic carbons (≈150–160 ppm) .

Biological Activity

N-((5-(Furan-2-yl)isoxazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide, with the CAS number 1197761-91-3, is a compound that features a complex structure combining isoxazole and piperidine moieties. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O3C_{13}H_{16}N_{2}O_{3}, and it has a molecular weight of 248.28 g/mol. The structural components include:

  • A furan ring attached to an isoxazole moiety.
  • A piperidine ring linked via a sulfonamide group.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics exhibit various biological activities, including:

  • Antitumor activity
  • Anti-inflammatory effects
  • Antimicrobial properties

Antitumor Activity

Several studies have reported the antitumor potential of isoxazole derivatives. For instance, compounds with isoxazole structures have shown cytotoxic effects against various cancer cell lines. In a specific study, derivatives related to isoxazoles were synthesized and evaluated for their activity against tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) protein, revealing significant cytotoxicity in mammalian cancer cells .

Anti-inflammatory Activity

Isoxazole derivatives are noted for their anti-inflammatory properties. Research has highlighted that certain compounds selectively inhibit the COX-2 enzyme, which is implicated in inflammatory processes. For example, compounds possessing a sulfonamide group have demonstrated enhanced anti-inflammatory activity compared to their counterparts without this functional group .

Antimicrobial Activity

The antimicrobial efficacy of similar compounds has been documented, with moderate to strong activity against various bacterial strains. For instance, studies on synthesized derivatives indicated effective inhibition against Salmonella typhi and Bacillus subtilis, showcasing the potential of these compounds as antibacterial agents .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityFindings
Ji et al. (2006)Isoxazole derivativesAnti-inflammatorySelective COX-2 inhibition observed
Habeeb et al. (2001)4,5-diphenyl-isoxazolinesAnalgesicPotent analgesics with COX-2 selectivity
Iqbal et al. (2020)Sulfonamide derivativesAntimicrobialStrong activity against S. typhi and B. subtilis

The mechanism underlying the biological activities of this compound likely involves interactions at the molecular level with specific targets such as enzymes involved in inflammation and cancer progression. Molecular docking studies suggest that these interactions may enhance the efficacy of the compound against targeted pathways.

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